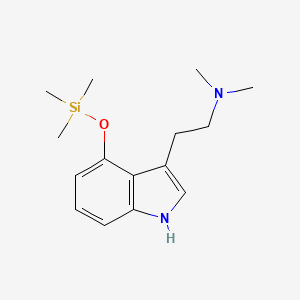
zinc;bis(4-chlorophenyl)-sulfanylidene-sulfido-λ5-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
zinc;bis(4-chlorophenyl)-sulfanylidene-sulfido-λ5-phosphane is a chemical compound with the molecular formula C24H16Cl4P2S4Zn and a molecular weight of 701.812 g/mol . This compound is known for its unique structure, which includes zinc coordinated with bis(p-chlorophenyl)phosphinothioylthio groups. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc;bis(4-chlorophenyl)-sulfanylidene-sulfido-λ5-phosphane typically involves the reaction of zinc salts with bis(p-chlorophenyl)phosphinothioylthio ligands. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Specific details about the reaction conditions, such as temperature, solvent, and reaction time, are crucial for optimizing the yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is scaled up to accommodate higher volumes, and additional steps such as purification and quality control are implemented to ensure consistency and compliance with industry standards .
Chemical Reactions Analysis
Types of Reactions
zinc;bis(4-chlorophenyl)-sulfanylidene-sulfido-λ5-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, altering its chemical properties.
Substitution: Substitution reactions involve the replacement of one or more atoms or groups within the compound, resulting in new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphinothioylthio derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
zinc;bis(4-chlorophenyl)-sulfanylidene-sulfido-λ5-phosphane has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies, particularly in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.
Industry: It is utilized in industrial processes, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of zinc;bis(4-chlorophenyl)-sulfanylidene-sulfido-λ5-phosphane involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions and other molecules, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to zinc;bis(4-chlorophenyl)-sulfanylidene-sulfido-λ5-phosphane include:
- Zinc bis[bis(4-chlorophenyl)phosphinodithioate]
- Phosphinodithioic acid, P,P-bis(4-chlorophenyl)-, zinc salt (2:1)
Uniqueness
This compound is unique due to its specific chemical structure and properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .
Properties
CAS No. |
19015-32-8 |
|---|---|
Molecular Formula |
C24H16Cl4P2S4Zn |
Molecular Weight |
701.76 |
IUPAC Name |
zinc;bis(4-chlorophenyl)-sulfanylidene-sulfido-$l^{5} |
InChI |
InChI=1S/2C12H9Cl2PS2.Zn/c2*13-9-1-5-11(6-2-9)15(16,17)12-7-3-10(14)4-8-12;/h2*1-8H,(H,16,17);/q;;+2/p-2 |
InChI Key |
LFLXHAQMVLWWFP-UHFFFAOYSA-L |
SMILES |
C1=CC(=CC=C1P(=S)(C2=CC=C(C=C2)Cl)[S-])Cl.C1=CC(=CC=C1P(=S)(C2=CC=C(C=C2)Cl)[S-])Cl.[Zn+2] |
Synonyms |
Bis[bis(p-chlorophenyl)phosphinothioylthio]zinc |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-BROMOBUTYRIC ACID, [1-14C]](/img/new.no-structure.jpg)
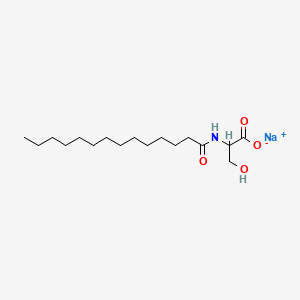
![Spiro[3.5]nona-1,6-diene-2-carboxamide](/img/structure/B579434.png)
![(1R,4R,6R,7R,10S,14S,16S,18R,19S)-10,14,16,18-tetrahydroxy-6-methyl-7-(5-oxo-2H-furan-3-yl)-3-oxapentacyclo[9.7.1.01,14.04,19.06,10]nonadecan-2-one](/img/structure/B579435.png)
![dimethyl (1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9,11-dicarboxylate](/img/structure/B579436.png)
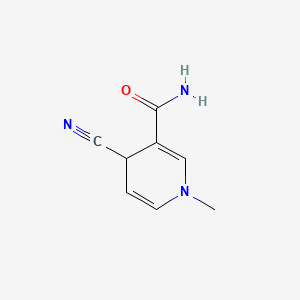
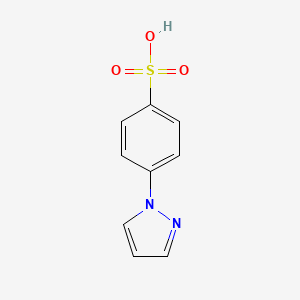
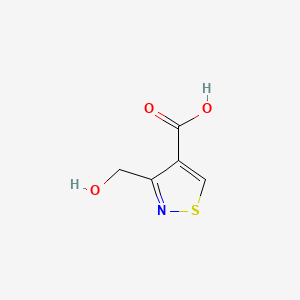
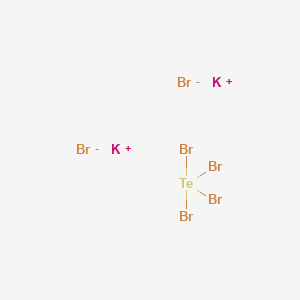
![[(2R,3R,4R,5R,6R)-5-acetamido-3,6-diacetyloxy-4-methoxyoxan-2-yl]methyl acetate](/img/structure/B579449.png)
